molecular formula C13H17NO B2962813 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 637739-94-7

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No. B2962813
M. Wt: 203.285
InChI Key: BMVOOFXVTIMQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is a chemical compound with the CAS Number: 637739-94-7 . It has a molecular weight of 203.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is represented by the InChI code: 1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 .


Physical And Chemical Properties Analysis

“{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is a powder at room temperature . It has a melting point of 58-59 degrees Celsius .

Scientific Research Applications

Methacarn Fixation in Tissue Embedding

Methacarn (methanol-Carnoy) fixation is an alternative to ethanol in Carnoy's fluid, significantly increasing the shrinkage temperature of collagen, which is desirable for tissues to be embedded in paraffin. Methacarn-fixed sections show little or no shrinkage, with myofibrils in endothelial and epithelial cells more prominent than in Carnoy-fixed tissues. This suggests methacarn fixation preserves helical proteins in myofibrils and collagen but alters globular proteins and DNA conformations (Puchtler et al., 1970).

Methanol in Fuel Oxygenated Additive Production

Methyl Tert-butyl Ether (MTBE), a popular fuel additive for improving fuel performance and reducing hazardous emissions, is synthesized with methanol. The research focuses on membrane methods, particularly pervaporation, for the selective separation of methanol/MTBE mixtures, highlighting the efficiency of various polymer membranes in this process (Pulyalina et al., 2020).

Methanol for Hydrogen Production

Methanol, as a liquid hydrogen carrier, can produce high purity hydrogen, with recent efforts addressing catalyst development and reactor technology for methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. This review underscores the potential of using methanol in developing a hydrogen-methanol economy (García et al., 2021).

Methanol Synthesis and Use as Fuel

Investigations into liquid-phase methanol synthesis outline its potential as a peaking fuel in coal gasification combined cycle power stations and as a clean-burning combustion fuel. This reflects methanol's versatility and environmental benefits as a fuel source (Cybulski, 1994).

Methanol's Role in Atmospheric Chemistry

Methanol is a significant volatile organic compound in the troposphere, primarily emitted by living plants. This study synthesizes ecosystem-scale methanol flux measurements, showing bidirectional exchange and its importance in atmospheric chemistry and plant growth (Wohlfahrt et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

As for future directions, it’s important to note that saturated bicyclic structures like bicyclo [2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . This suggests that “{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” and similar compounds could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVOOFXVTIMQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.